molecular formula C8H7I2NO B594979 6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine CAS No. 1222533-94-9

6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine

Cat. No.: B594979
CAS No.: 1222533-94-9
M. Wt: 386.959
InChI Key: TXCMSZYABRJNDO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine typically involves the iodination of a precursor pyrano[3,2-b]pyridine compound. Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production and may include additional purification steps to ensure the desired purity and yield .

Chemical Reactions Analysis

6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and coupling reagents. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine involves its interaction with molecular targets and pathways in biological systems. The presence of iodine atoms may influence the compound’s reactivity and interaction with enzymes, receptors, or other biomolecules. The specific molecular targets and pathways involved depend on the context of its use in scientific research .

Comparison with Similar Compounds

6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine can be compared with other similar compounds, such as:

These compounds share a similar pyrano[3,2-b]pyridine core structure but differ in the number and position of iodine atoms or other functional groups.

Biological Activity

6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including anticancer effects and other pharmacological activities. The compound's structural features and their implications for biological activity will also be discussed.

Chemical Structure and Properties

The empirical formula of this compound is C₈H₇I₂NO, with a molecular weight of 386.96 g/mol. It contains two iodine atoms, which are known to influence the compound's reactivity and biological interactions. The compound's structure can be visualized as follows:

Structure C8H7I2NO\text{Structure }\text{C}_8\text{H}_7\text{I}_2\text{N}\text{O}

Anticancer Activity

Recent studies have highlighted the potential of pyrano-pyridine derivatives in cancer treatment. For example, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines.

  • Mechanism of Action : The presence of iodine in the structure is believed to enhance the compound's ability to interact with cellular targets involved in cancer proliferation. Studies suggest that halogenated compounds can disrupt cellular signaling pathways critical for cancer cell survival.
  • Case Studies :
    • A study on related pyrano-pyridine derivatives demonstrated IC50 values as low as 0.15 μM against breast cancer cell lines (SK-BR-3), indicating potent anticancer activity .
    • Another investigation into structurally similar compounds found them to exhibit selective toxicity towards cancer cells compared to normal cells, suggesting a favorable therapeutic index .

Other Pharmacological Activities

Beyond anticancer properties, this compound may possess other pharmacological activities:

  • Antimicrobial Activity : Some studies indicate that diiodo compounds can exhibit antimicrobial effects due to their ability to penetrate microbial membranes and disrupt metabolic processes.
  • Neuroprotective Effects : Preliminary research suggests that pyrano-pyridine derivatives may have neuroprotective properties, potentially beneficial in neurodegenerative diseases .

Data Summary

Biological Activity IC50 Values (μM) Cell Lines Tested Notes
Anticancer0.15 - 0.21SK-BR-3 (breast cancer)High potency against cancer cells
AntimicrobialVariesVarious microbial strainsPotential for broad-spectrum activity
NeuroprotectiveNot specifiedNeuronal cell linesPromising results in preliminary studies

Properties

IUPAC Name

6,8-diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7I2NO/c9-5-4-7(10)11-6-2-1-3-12-8(5)6/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCMSZYABRJNDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC(=N2)I)I)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7I2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50678379
Record name 6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1222533-94-9
Record name 6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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